

AZD2066 Hydrate: A Technical Guide to Central Nervous System Penetration

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Compound of Interest		
Compound Name:	AZD 2066 hydrate	
Cat. No.:	B11933005	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD2066 is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been characterized as a highly central nervous system (CNS) penetrant compound, a critical attribute for therapeutic agents targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the CNS penetration of AZD2066, including its mechanism of action, available quantitative data from human studies, and detailed experimental protocols relevant to the assessment of its brain distribution. While specific preclinical data on brain-to-plasma concentration ratios (e.g., Kp,uu) for AZD2066 are not publicly available in the reviewed scientific literature, this guide synthesizes the existing knowledge to inform researchers and drug development professionals.

Mechanism of Action and Signaling Pathways

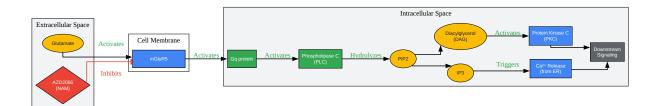
AZD2066 exerts its pharmacological effects through the modulation of two key signaling pathways: the mGluR5 signaling cascade and the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway.

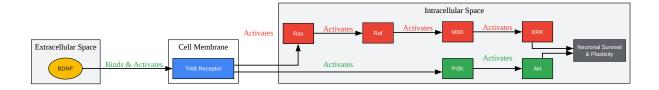
mGluR5 Signaling Pathway

As a negative allosteric modulator, AZD2066 does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to a different site on the mGluR5 receptor,

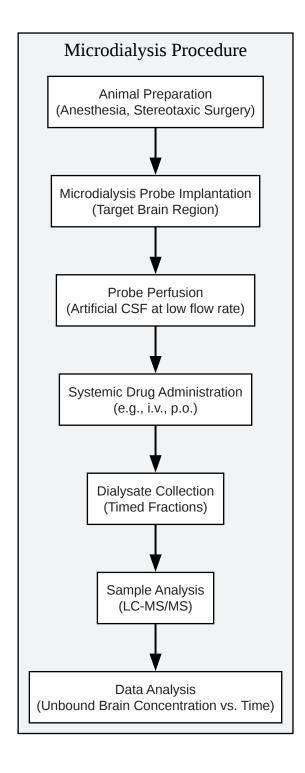


changing the receptor's conformation and thereby reducing its response to glutamate. The canonical signaling pathway for mGluR5, a Gq-protein coupled receptor, involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

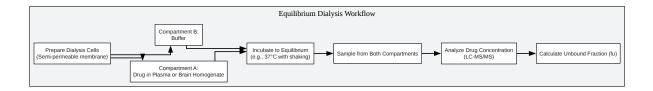












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